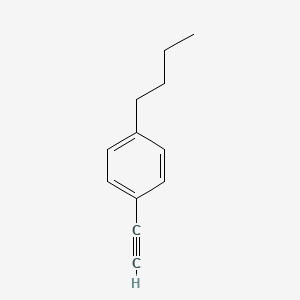

4-Butylphénylacétylène

Vue d'ensemble

Description

4-Butylphenylacetylene (4-BPA) is an aromatic compound that has been used in scientific research for a variety of applications. It is a versatile molecule that can be used as a reagent or as a building block for more complex molecules. 4-BPA has a wide range of applications in synthetic chemistry, materials science, and biochemistry.

Applications De Recherche Scientifique

Synthèse organique

4-Butylphénylacétylène: est un bloc de construction polyvalent en chimie organique, en particulier dans la synthèse de molécules complexes. Son groupe acétylène est très réactif et peut subir diverses réactions chimiques, telles que le couplage de Sonogashira, qui est utile pour créer des liaisons carbone-carbone . Ce composé peut être utilisé pour synthétiser :

- 1,6-bis(4-tert-butylphényl)hexa-1,5-diyne-3,4-dione, un composé qui pourrait avoir des applications potentielles dans le développement de nouveaux matériaux organiques .

- Dérivés de l’éther dibenzo-24-couronne-8, qui sont importants en chimie hôte-invité et ont des implications dans la conception de machines moléculaires .

Produits pharmaceutiques

Dans l’industrie pharmaceutique, le This compound sert d’intermédiaire dans la synthèse de divers médicaments. Il a été utilisé dans l’inactivation basée sur le mécanisme des enzymes du cytochrome P450, qui sont essentielles au métabolisme des médicaments . Cette application est importante pour comprendre les interactions médicamenteuses et le développement de médicaments plus sûrs en contrôlant l’activité enzymatique.

Produits agrochimiques

En tant qu’intermédiaire dans la recherche agrochimique, le This compound contribue à la création de pesticides et d’herbicides. Son rôle dans la synthèse d’ingrédients agrochimiques actifs aide à développer des produits agricoles plus efficaces et respectueux de l’environnement .

Industrie des colorants

Dans l’industrie des colorants, le This compound est utilisé pour développer de nouveaux colorants et pigments. Sa structure chimique permet la fixation de divers chromophores, qui sont les parties des molécules responsables de leur couleur . Cette application est essentielle pour produire des colorants aux propriétés spécifiques pour les textiles, les encres et les revêtements.

Science des matériaux

En science des matériaux, le This compound est utilisé dans la synthèse de nouveaux matériaux aux propriétés uniques. Par exemple, il peut être utilisé pour créer de nouveaux matériaux polymères ou améliorer les propriétés de matériaux existants, comme augmenter la stabilité thermique ou la conductivité électrique .

Applications industrielles

Au-delà du laboratoire, le This compound trouve des applications dans divers procédés industriels. Il peut être utilisé comme matière première dans la fabrication de plastiques, de résines et d’autres matériaux synthétiques. Sa capacité à subir une polymérisation le rend précieux pour créer de nouveaux types de polymères avec des caractéristiques spécifiques pour un usage industriel .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 4-Butylphenylacetylene, also known as tert-Butylphenylacetylene (tBPA), is Cytochrome P450 2B4 (P450 2B4) . P450 2B4 is an enzyme that plays a crucial role in the metabolism of drugs and other xenobiotics.

Mode of Action

4-Butylphenylacetylene acts as a potent mechanism-based inactivator for Cytochrome P450 2B4 . It inactivates P450 2B4 in a NADPH- and time-dependent manner . The compound forms a protein adduct with a 1:1 stoichiometry . Peptide mapping of the tBPA-modified protein provides evidence that tBPA is covalently bound to Thr302 . This covalent modification alters the substrate binding and/or the heme environment .

Biochemical Pathways

The action of 4-Butylphenylacetylene primarily affects the cytochrome P450 metabolic pathway . By inactivating P450 2B4, it can potentially influence the metabolism of various drugs and xenobiotics that are substrates of this enzyme.

Result of Action

The result of 4-Butylphenylacetylene’s action is the inactivation of P450 2B4 , which can lead to altered metabolism of drugs and other substances that are substrates of this enzyme . This could potentially influence the pharmacokinetics and pharmacodynamics of these substances.

Action Environment

The action of 4-Butylphenylacetylene is likely to be influenced by various environmental factors. For instance, the presence of NADPH is necessary for its inactivation of P450 2B4 . Additionally, factors that affect the stability of the compound, such as temperature and pH, could also influence its efficacy. More research is needed to fully understand how environmental factors influence the action of 4-Butylphenylacetylene.

Analyse Biochimique

Biochemical Properties

4-Butylphenylacetylene plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes involved in the synthesis of complex organic molecules. The interaction between 4-Butylphenylacetylene and these biomolecules often involves the formation of covalent bonds, leading to the creation of new compounds .

Cellular Effects

The effects of 4-Butylphenylacetylene on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Butylphenylacetylene can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activities. These effects can vary depending on the cell type and the concentration of the compound .

Molecular Mechanism

At the molecular level, 4-Butylphenylacetylene exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, 4-Butylphenylacetylene can alter gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in cellular function and metabolic activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Butylphenylacetylene can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Butylphenylacetylene can remain stable under certain conditions, but it may degrade over time, leading to changes in its biological activity. Long-term exposure to 4-Butylphenylacetylene can result in alterations in cellular function, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 4-Butylphenylacetylene vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological activity. Threshold effects have been observed, where a certain concentration of 4-Butylphenylacetylene is required to elicit a response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Transport and Distribution

The transport and distribution of 4-Butylphenylacetylene within cells and tissues are essential for its biological activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of 4-Butylphenylacetylene within different cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 4-Butylphenylacetylene plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that 4-Butylphenylacetylene exerts its effects in the appropriate cellular context, leading to specific biological outcomes .

Propriétés

IUPAC Name |

1-butyl-4-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14/c1-3-5-6-12-9-7-11(4-2)8-10-12/h2,7-10H,3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWWYEHVIRMJIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379404 | |

| Record name | 4-Butylphenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79887-09-5 | |

| Record name | 4-Butylphenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-4-ethynylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

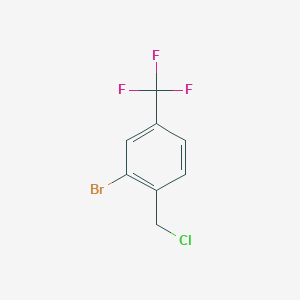

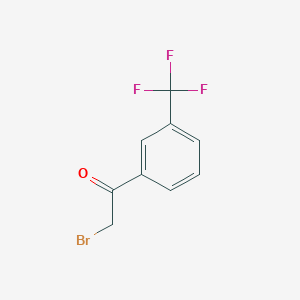

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile](/img/structure/B1272836.png)

![1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B1272868.png)